Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
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Overview
Description
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline core, a thiomorpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the thiomorpholine ring can form covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[2-(morpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
- Ethyl 3-{[2-(piperidine-4-carbonyl)quinolin-4-yl]amino}benzoate
- Ethyl 3-{[2-(pyrrolidine-4-carbonyl)quinolin-4-yl]amino}benzoate
Uniqueness
Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties such as increased lipophilicity and the ability to form covalent bonds with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
ethyl 3-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)24-20-15-21(22(27)26-10-12-30-13-11-26)25-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXOHBCUOUUHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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